({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
Description
Chemical Identity and Nomenclature
The compound ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride represents a sophisticated aromatic amine structure with multiple chemical registry numbers and nomenclature systems. According to chemical database records, this compound is assigned the Chemical Abstracts Service number 1311318-32-7 and carries the molecular designation MFCD18917321. The systematic International Union of Pure and Applied Chemistry name for this compound is {3,5-dimethyl-4-[(4-methylbenzyl)oxy]phenyl}-N-methylmethanamine hydrochloride, which precisely describes its structural connectivity and functional group arrangement.
The molecular formula for this hydrochloride salt form is established as C18H24ClNO, with a corresponding molecular weight of 305.85 grams per mole. The canonical Simplified Molecular Input Line Entry System representation is documented as CNCC1=CC(C)=C(OCC2=CC=C(C)C=C2)C(C)=C1.[H]Cl, providing a systematic encoding of the molecular structure. The International Chemical Identifier key is recorded as HLCAINCYWLOYOR-UHFFFAOYSA-N, establishing a unique digital fingerprint for database identification and cross-referencing purposes.
Properties
IUPAC Name |
1-[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-13-5-7-16(8-6-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCAINCYWLOYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2C)CNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine.
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.
Biochemical Analysis
Biochemical Properties
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially affecting mood and behavior. Additionally, the compound interacts with various receptors, including adrenergic and serotonergic receptors, modulating their signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the cAMP signaling pathway, leading to increased intracellular levels of cAMP and subsequent activation of protein kinase A (PKA). This activation can result in changes in gene expression, promoting the transcription of genes involved in cell growth and differentiation. Furthermore, the compound has been found to affect cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. Additionally, the compound can interact with G-protein coupled receptors (GPCRs), leading to the activation or inhibition of downstream signaling pathways. These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro studies, the compound has been shown to exert long-term effects on cellular function, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and improve mood. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biochemical pathways, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability. The compound’s localization within cells can also affect its activity and function, with higher concentrations observed in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications, directing the compound to its site of action. The compound’s subcellular distribution can influence its interactions with biomolecules and its overall efficacy.
Biological Activity
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride, with the molecular formula C18H24ClNO, is a complex organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and related research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClNO |
| Molecular Weight | 305.85 g/mol |
| IUPAC Name | 1-[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-N-methylmethanamine hydrochloride |
| CAS Number | 1311318-32-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of these targets, leading to significant biological effects.
Enzyme Interactions
Research has indicated that this compound can influence enzyme activities related to neurotransmitter metabolism. For instance, it may affect the levels of monoamines in the brain, which are crucial for mood regulation and cognitive functions.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds structurally similar to ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine. For example, derivatives like N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide have demonstrated efficacy against Hepatitis B virus (HBV), suggesting that similar mechanisms may be at play in our compound's antiviral action .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In vitro studies have shown that related compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, methyl derivatives have been linked to DNA damage and apoptosis in tumor cells .
Case Studies
- Antiviral Study : A derivative similar to ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine was tested against HBV in vitro and showed promising results in inhibiting viral replication .
- Antitumor Research : In vivo experiments with structurally related compounds demonstrated a strong antitumor effect on human tumor xenografts without noticeable toxicity, indicating a favorable therapeutic index .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with similar compounds:
| Compound | Structure Similarity | Notable Activity |
|---|---|---|
| 4-Methoxyphenethylamine | Moderate | Neurotransmitter modulation |
| N-Methyl-4-methoxyphenethylamine | High | Antitumor properties |
Scientific Research Applications
Chemistry
The compound serves as a versatile scaffold for organic synthesis. It is utilized in the development of new chemical entities and as a reference standard in pharmaceutical testing. Its unique structure allows for various modifications that can lead to derivatives with enhanced properties.
Synthesis Methods:
- Condensation Reactions: The compound can be synthesized through the condensation of primary amines with aldehydes.
- Reduction Reactions: Subsequent reduction using sodium borohydride can yield various derivatives.
Biology
Research indicates that ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride exhibits significant biological activities:
- Antioxidant Activity: The compound has been shown to scavenge free radicals effectively, which is critical in reducing oxidative stress in cells.
| Compound | DPPH Scavenging Activity (%) | Comparison |
|---|---|---|
| This Compound | High | Higher than ascorbic acid |
| Ascorbic Acid | Moderate | Standard reference |
Studies suggest that its antioxidant activity is approximately 1.4 times higher than that of ascorbic acid, indicating its potential for therapeutic applications in diseases related to oxidative stress .
Medicine
The medicinal applications of this compound are being actively researched, particularly in oncology and neuroprotection:
- Cancer Treatment: The compound's ability to reduce oxidative stress may contribute to its anticancer properties. Ongoing studies are exploring its efficacy against various cancer cell lines.
- Neuroprotective Effects: Preliminary research suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant properties of this compound demonstrated its effectiveness using the DPPH radical scavenging method. The results indicated a significant capacity to mitigate oxidative damage compared to standard antioxidants.
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound inhibit the proliferation of cancer cells, suggesting its potential as a lead compound in drug development for cancer therapy. Further investigations are necessary to elucidate the mechanisms of action and optimize therapeutic efficacy.
Comparison with Similar Compounds
The compound belongs to a family of substituted benzylamine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs
Key Observations :
- The position of the methyl group on the phenylmethoxy substituent (3- vs. 4-methyl) influences steric and electronic properties. The 4-methylphenyl variant (target compound) may exhibit enhanced lipophilicity compared to the 3-methylphenyl analog .
Physicochemical Properties
- Synthetic Accessibility : The target compound and its analogs are synthesized via multi-step protocols involving alkylation, etherification, and hydrochlorination, as exemplified by similar routes in Reference Example 15 (EP 4 374 877 A2) .
Pharmacological and Toxicological Data
- Unlike the target compound, BW373U86 induces convulsions in primates and mice via delta receptor activation, highlighting the pharmacological risks of certain benzylamine derivatives .
- Toxicity Profile : The target compound lacks reported toxicological data. However, structural similarities to BW373U86 suggest a need for caution in handling, as related compounds may exhibit neurotoxic effects (e.g., tremors, convulsions) .
Preparation Methods
Key Steps in Synthesis
Step 1: Formation of the Ether Intermediate
React 3,5-dimethyl-4-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base to form the methoxy-substituted intermediate. This step involves nucleophilic substitution where the phenolic hydroxyl attacks the benzyl chloride, forming the ether linkage.Step 2: Reductive Amination
The intermediate is then subjected to reductive amination with methylamine. Under controlled conditions, the aldehyde group is converted to the corresponding methylamine derivative, yielding the target amine compound.Step 3: Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and handling properties.
Reaction Conditions and Optimization
- The reactions are typically carried out under mild temperatures to avoid side reactions.
- Bases such as potassium carbonate or sodium hydride are used for ether formation.
- Reductive amination often employs reducing agents like sodium cyanoborohydride or catalytic hydrogenation, though exact reagents vary depending on scale and desired purity.
- Industrial methods optimize reaction times and yields using continuous flow reactors and automated synthesis systems.
Detailed Preparation Method (Literature-Based Synthesis)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3,5-dimethyl-4-hydroxybenzaldehyde + 4-methylbenzyl chloride + base (e.g., K2CO3) in solvent (e.g., acetone) | Nucleophilic substitution to form ether intermediate | High yield of 4-[(4-methylphenyl)methoxy]-3,5-dimethylbenzaldehyde |
| 2 | Intermediate + methylamine + reducing agent (e.g., NaBH3CN) in methanol or ethanol | Reductive amination converting aldehyde to methylamine derivative | Formation of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine |
| 3 | Amine + HCl (anhydrous or aqueous) | Salt formation | This compound |
Research Findings and Yield Analysis
Purity and Yield:
Industrial synthesis optimizes reaction parameters to achieve high purity (above 98%) and good yields, typically exceeding 85% for the overall process.Reaction Time:
Ether formation generally completes within a few hours at reflux temperature, while reductive amination may require several hours at room temperature or slightly elevated temperatures.Cost and Scalability:
The use of readily available starting materials and mild conditions contributes to cost-effective and scalable production.
Comparative Notes on Related Preparation Methods
While direct literature on the hydrochloride salt preparation is limited, related amines with similar substitution patterns are prepared via analogous routes involving:
Diazotization and reduction steps for hydrazine derivatives (e.g., 3,5-dimethylphenylhydrazine) using sodium pyrosulfite as reductant under controlled pH and temperature conditions, which may inform alternative synthetic strategies for related compounds.
Use of continuous flow reactors to improve reaction control and product consistency.
Summary Table of Preparation Methods
Q & A
Q. What are the key considerations for optimizing the synthesis of ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride?
Methodological Answer: Synthesis optimization requires attention to:
- Reaction Temperature and Time : Evidence from phenylalkylamine derivatives (e.g., 25T-NBOH, 2a) suggests that controlled temperatures (e.g., 45–60°C) and reaction times (1–3 hours) improve yield while minimizing side products like over-alkylation or hydrolysis .
- Protecting Groups : Use of methoxy or benzyloxy groups (as seen in and ) can stabilize reactive intermediates during coupling reactions.
- Purification : Column chromatography with gradients (e.g., hexane/EtOH) achieves high purity, as demonstrated in triazine-based syntheses (Rf = 0.59 in hexane/EtOH) .
- Salt Formation : Hydrochloride salt formation requires stoichiometric HCl in anhydrous conditions to avoid hydrate impurities .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Stability protocols include:
- Temperature Sensitivity : Analogous compounds (e.g., phosphoramidites in ) degrade above -20°C, suggesting storage at ≤-20°C for long-term stability. Short-term use at 3–8°C may suffice for aqueous solutions .
- Light Exposure : UV-Vis spectroscopy can detect photodegradation of the aryl methoxy group, as seen in phenylazo derivatives .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis is recommended due to the hydrochloride salt’s propensity to absorb moisture, altering crystallinity .
Q. What analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) resolves methyl and methoxy proton environments (e.g., δ 3.76–3.86 ppm for methoxy groups) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate polar degradation products.
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (e.g., deviation <0.3% from theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported LogD values for structurally related aryl methoxy amines?
Methodological Answer: Contradictions arise from pH-dependent partitioning (e.g., LogD = -0.83 at pH 5.5 vs. 0.09 at pH 7.4 in ). To address this:
- Standardize Assays : Use shake-flask or potentiometric titrations under controlled ionic strength (e.g., 0.15 M NaCl).
- Validate with Computational Models : Tools like MarvinSketch predict LogP (e.g., 1.82 for related compounds) .
- Cross-Reference Data : Compare experimental LogD with structurally similar compounds (e.g., methoxyphenamine hydrochloride in ).
Q. What strategies are effective for studying receptor binding mechanisms of this compound?
Methodological Answer:
- Molecular Docking : Use cryo-EM or X-ray crystallography structures of homologous receptors (e.g., serotonin receptors) to model interactions with the dimethylamine moiety.
- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment (e.g., biased agonism studies in phenylalkylamines ).
- SAR Studies : Modify the 4-methylphenyl methoxy group to assess steric/electronic effects on binding affinity .
Q. How can metabolic pathways be elucidated for this compound in preclinical models?
Methodological Answer:
- In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., O-demethylation at the methoxy group) .
- LC-HRMS : Detect glutathione adducts to assess reactive intermediate formation.
- Isotope Labeling : Use ¹³C-labeled methyl groups to track metabolic fate via mass spectrometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
